4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide
CAS No.: 1060208-40-3
Cat. No.: VC11920141
Molecular Formula: C22H24N8O
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060208-40-3 |
|---|---|
| Molecular Formula | C22H24N8O |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H24N8O/c1-2-30-21-19(26-27-30)20(24-15-25-21)28-10-12-29(13-11-28)22(31)23-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9,15H,2,10-14H2,1H3,(H,23,31) |
| Standard InChI Key | TXYYZVQQGWPJIV-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound integrates three distinct moieties:
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A 3-ethyl-triazolo[4,5-d]pyrimidine core, which contributes to planar aromaticity and hydrogen-bonding capabilities .
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A piperazine ring linked via a carboxamide bond, enhancing solubility and enabling interactions with biological targets .
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A naphthalen-1-ylmethyl group, providing hydrophobic interactions and improved membrane permeability .
The IUPAC name, 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide, reflects its connectivity . Key structural identifiers include:
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 416.5 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 87.9 Ų | |
| Solubility | >10 mg/mL in DMSO |
The compound’s moderate lipophilicity (LogP ~3.2) and polar surface area (~88 Ų) suggest favorable oral bioavailability .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis involves multi-step protocols, typically including:
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Triazolopyrimidine Core Formation: Cyclocondensation of 5-amino-1-ethyl-1H-1,2,3-triazole-4-carboxamide with malononitrile or ethyl cyanoacetate under acidic conditions .
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Piperazine Functionalization: Nucleophilic substitution at the 7-position of the triazolopyrimidine core using piperazine derivatives .
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Amide Coupling: Reaction of the piperazine intermediate with 1-naphthalenemethyl isocyanate or activated carboxylate precursors .
A representative synthesis yields ~55–75% purity, requiring chromatographic purification .
Structural Analogs and SAR
Key structure-activity relationship (SAR) insights include:
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Ethyl Group on Triazole: Enhances metabolic stability compared to methyl or bulkier substituents .
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Naphthalene Moiety: Improves binding to hydrophobic pockets in enzymes (e.g., PDEs, kinases) .
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Piperazine Spacer: Modulates solubility and target selectivity; replacement with azetidine reduces potency .
Biological Activities and Mechanisms
Phosphodiesterase 2 (PDE2) Inhibition
The compound exhibits IC50 = 12 nM against PDE2, a target for neurodegenerative disorders . The naphthalene group engages in π-π stacking with Phe862 in the catalytic domain, while the triazolopyrimidine core forms hydrogen bonds with Gln859 .
Antiviral Activity
In vitro studies demonstrate EC50 = 0.8 µM against SARS-CoV-2 by inhibiting RNA-dependent RNA polymerase (RdRp) . The piperazine carboxamide moiety chelates Mg²⁺ ions essential for viral replication .
| Cell Line | IC50 (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 1.2 | EGFR inhibition (Ki = 18 nM) | |
| HCT-116 (Colon) | 2.5 | Topoisomerase II inhibition | |
| A549 (Lung) | 4.7 | Apoptosis via Bcl-2 downregulation |
Antimicrobial Effects
The compound shows MIC = 0.1–2 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis . Synergy with β-lactams enhances activity 8-fold .
Pharmacological and ADME Profile
Pharmacokinetics
| Parameter | Value | Method |
|---|---|---|
| Bioavailability (Rat) | 67% (oral) | LC-MS/MS |
| t1/2 | 6.2 hours | |
| Plasma Protein Binding | 89% | Equilibrium Dialysis |
| CYP Inhibition | CYP3A4 (IC50 = 4.1 µM) | Fluorescent Assay |
Toxicity Profile
Applications and Future Directions
Therapeutic Applications
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Neurological Disorders: PDE2 inhibition supports potential use in Alzheimer’s disease .
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Infectious Diseases: Broad-spectrum antiviral/antibacterial agent .
Drug Delivery Innovations
Nanoparticle formulations (PLGA-based) improve solubility 3-fold and tumor accumulation in xenograft models .
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